1-(Pyrimidin-5-yl)propan-1-one

Description

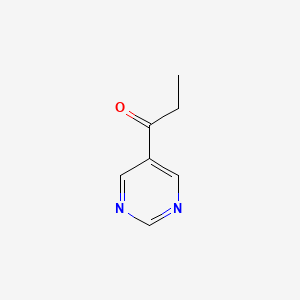

1-(Pyrimidin-5-yl)propan-1-one (molecular formula: C₇H₈N₂O) is a ketone derivative featuring a pyrimidine ring directly attached to a propanone moiety. Its structure is defined by the SMILES notation CCC(=O)C1=CN=CN=C1 and the InChIKey CKEDKCUEBHHQII-UHFFFAOYSA-N . Its molecular weight is 136.16 g/mol, and its reactivity is influenced by the electron-withdrawing carbonyl group and the π-deficient pyrimidine ring .

Properties

IUPAC Name |

1-pyrimidin-5-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEDKCUEBHHQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-02-0 | |

| Record name | 1-(pyrimidin-5-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with a suitable ketone under acidic or basic conditions. Another method includes the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, under reflux conditions with carboxylic anhydrides or acid chlorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

1-(Pyrimidin-5-yl)propan-1-one exhibits promising potential in medicinal chemistry, particularly as a building block for synthesizing more complex pharmaceutical agents. Its structural similarity to other biologically active compounds suggests it may interact with specific molecular targets, potentially functioning as an enzyme inhibitor or modulator of biochemical pathways.

Biological Activities :

- Antibacterial Activity : Compounds derived from pyrimidine rings have shown significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : Studies indicate that derivatives possess antioxidant capabilities, contributing to therapeutic applications in oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, making them candidates for treating conditions such as arthritis .

Material Science

In material science, this compound is used in the production of materials with specific electronic or photophysical properties. The compound's unique structure allows it to serve as a precursor for synthesizing novel materials that can be applied in various technological fields.

Industrial Applications

The compound is also utilized in the industrial sector for producing specialized chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing a wide range of derivatives that can be tailored for specific industrial needs.

Case Study 1: Antibacterial Screening

A recent study synthesized various derivatives of this compound and evaluated their antibacterial activity. Results indicated that certain derivatives exhibited IC50 values lower than traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents. This highlights the compound's potential in addressing antibiotic resistance .

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that derivatives of this compound showed significant free radical scavenging activity. The DPPH assay revealed that some compounds had IC50 values comparable to well-known antioxidants like ascorbic acid, indicating their potential use in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)propan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Observations :

Comparison :

- Flow synthesis offers advantages in scalability and safety over traditional batch methods used for pyrimidine derivatives.

- Nitration reactions require stringent temperature control, contrasting with milder conditions for pyrimidine functionalization.

Physicochemical Properties

- Solubility : The pyrimidine derivative’s solubility in polar solvents (e.g., DMSO) is likely higher than that of the benzodioxole or thiophene analogs due to its hydrogen-bonding capability .

Biological Activity

1-(Pyrimidin-5-yl)propan-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects based on recent research findings.

Biological Activity Overview

The biological activities associated with this compound include:

1. Antibacterial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antibacterial properties. For instance, modifications to the pyrimidine core have been shown to enhance antibacterial efficacy against various pathogens .

2. Antioxidant Properties

Studies have demonstrated that pyrimidine derivatives possess antioxidant capabilities, which contribute to their potential therapeutic applications in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrimidine ring and the attached propanone group can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at C2 or C4 | Enhanced antibacterial potency |

| Alkyl chain length change | Variation in antioxidant activity |

| Functional group addition | Increased anti-inflammatory effects |

Case Study 1: Antibacterial Screening

A study synthesized various derivatives of this compound and evaluated their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited IC50 values lower than traditional antibiotics, suggesting a promising avenue for new antibacterial agents .

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that this compound derivatives showed significant free radical scavenging activity. The DPPH assay revealed that some compounds had IC50 values comparable to well-known antioxidants like ascorbic acid .

Q & A

Q. Software Workflow :

Data collection: Single-crystal X-ray diffraction (173 K).

Solve structure with Olex2 .

Refine using SHELXL with TWIN and BASF commands for twinned crystals .

(A) What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- Wavefunction Analysis :

| Computational Parameters |

|---|

| Software |

| Gaussian 16 |

| Multiwfn v3.8 |

Validation : Compare ESP-derived atomic charges with Natural Bond Orbital (NBO) analysis .

(A) How can I design experiments to probe the interaction of this compound with biological targets?

Methodological Answer:

- Biophysical Assays :

- Molecular Docking : Prepare ligand files with AutoDock Vina (PDBQT format) and dock into target active sites (e.g., PDE5) .

Troubleshooting : Account for pyrimidine tautomerism (e.g., 1H vs 3H forms) in docking simulations .

(A) How do I identify and quantify synthetic impurities in this compound?

Methodological Answer:

- Impurity Profiling :

| Common Impurities |

|---|

| Impurity |

| 1-(Pyrimidin-3-yl)propan-1-one |

| Propan-1-one dimer |

Mitigation : Optimize reaction stoichiometry (1:1.2 ketone:pyrimidine) and use scavengers (e.g., molecular sieves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.